Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate
Overview
Description
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate is a chemical compound with the CAS number 84358-15-6. It is used in various scientific research applications due to its unique chemical properties. This compound is often utilized in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate involves several steps. One common method includes the reaction of succinimide with 1-t-butoxycarbonylpiperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical agents and drug discovery.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It can act as a precursor or intermediate in various biochemical pathways, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Succinimide: A related compound used in similar applications.
1-t-butoxycarbonylpiperidine-4-carboxylic acid: Another related compound with similar chemical properties.
Uniqueness
Succinimido 1-t-butoxycarbonylpiperidine-4-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-6-10(7-9-16)13(20)23-17-11(18)4-5-12(17)19/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQKBHJISIGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.